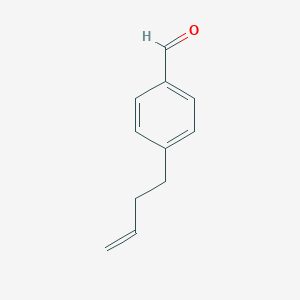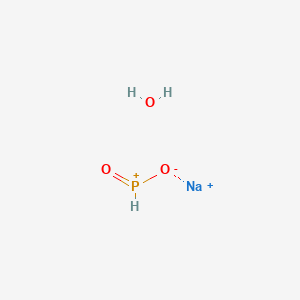
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
Descripción general
Descripción
Tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate is a useful research compound. Its molecular formula is C11H22N2O4S and its molecular weight is 278.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of N-heterocycles
Chiral sulfinamides, including tert-butanesulfinamide, play a crucial role in the stereoselective synthesis of amines and their derivatives. This compound has emerged as the gold standard for enantiopure tert-butanesulfinamide, facilitating the asymmetric synthesis of N-heterocycles such as piperidines, pyrrolidines, and azetidines. These compounds are significant due to their presence in many natural products and therapeutically relevant compounds, highlighting the importance of tert-butanesulfinamide in medicinal chemistry and drug development (Philip et al., 2020).
Vandetanib Synthesis
The synthesis of vandetanib, a therapeutic agent, involves tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate. Analysis of different synthetic routes for vandetanib production has identified this compound as crucial for achieving high yield and commercial viability in industrial-scale manufacturing. This application underscores the significance of tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate derivatives in the synthesis of pharmacologically active molecules (Mi, 2015).
Environmental Applications
Research into the decomposition of methyl tert-butyl ether (MTBE), a gasoline additive, has led to studies involving this compound derivatives. These studies focus on the potential for these compounds to participate in environmental remediation processes, particularly in the breakdown of MTBE in cold plasma reactors. The research highlights the broader environmental applications of such compounds beyond their pharmaceutical and chemical synthesis uses (Hsieh et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
tert-butyl N-(1-methylsulfonylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)12-9-5-7-13(8-6-9)18(4,15)16/h9H,5-8H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSNHVUSSUREGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649484 | |
| Record name | tert-Butyl [1-(methanesulfonyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287953-38-2 | |
| Record name | tert-Butyl [1-(methanesulfonyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate](/img/structure/B152864.png)
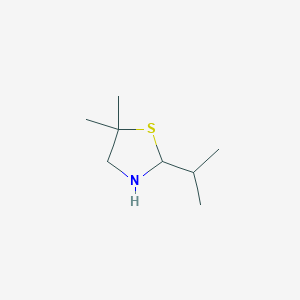

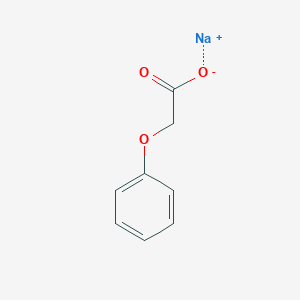
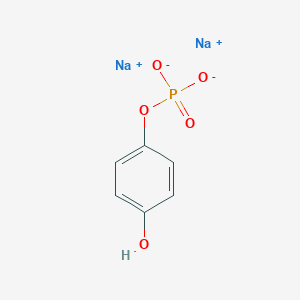
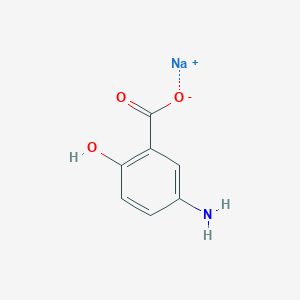
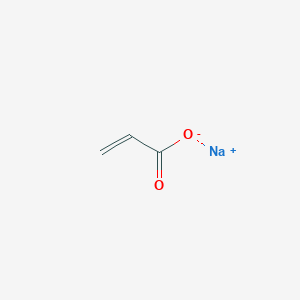
![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)


